2-甲基-6-苯基苯胺

描述

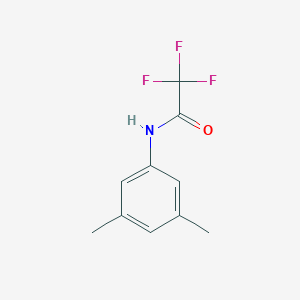

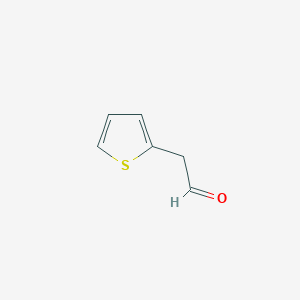

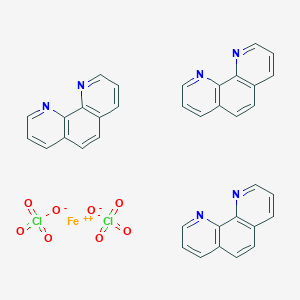

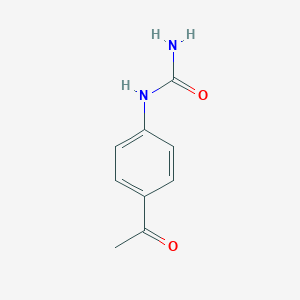

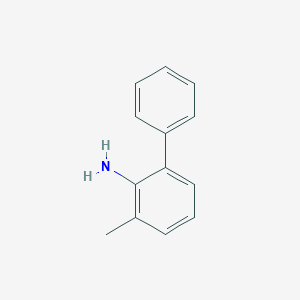

2-Methyl-6-phenylaniline is a chemical compound with the molecular formula C13H13N and a molecular weight of 183.25 g/mol . It is typically stored at room temperature in an inert atmosphere and kept in a dark place .

Synthesis Analysis

The synthesis of 2-Methyl-6-phenylaniline and similar aniline compounds often involves the use of benzene rings as preformed units that are elaborated to build larger molecules . The reactions for making these aniline compounds can challenge the norms of synthesis .Molecular Structure Analysis

The molecular structure of 2-Methyl-6-phenylaniline can be analyzed using various techniques, including structural formula editors and 3D model viewers . These tools allow for the conversion of a molecule into a 3D model, providing a detailed view of the molecule’s structure .Chemical Reactions Analysis

Chemical kinetic methods are commonly used for the quantitative analysis of analytes in noncatalytic reactions . These methods generally are not useful for determining small concentrations of analytes .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-6-phenylaniline can be analyzed using various techniques . These properties are crucial in understanding the interaction of the compound with biological environments .科学研究应用

Synthesis of Amide Derivatives

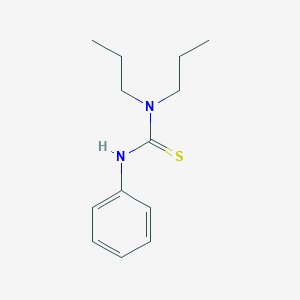

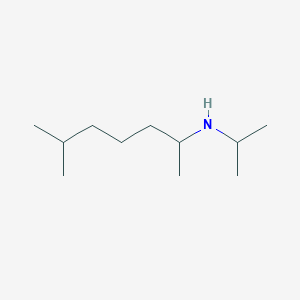

2-Methyl-6-phenylaniline can be utilized in the synthesis of amide derivatives. These derivatives are synthesized using coupling reagents and are characterized through various spectral studies such as IR, LC–MS, 1H, and 13C NMR . The amide derivatives have shown potential in biological studies, including antimicrobial and antioxidant activities. Some compounds exhibit activity against specific fungi like Microsporum gypsuem or bacteria such as Candida albicans .

Antioxidant Properties

The antioxidant capacity of compounds derived from 2-Methyl-6-phenylaniline can be assessed through DPPH scavenging and ABTS assay methods. These compounds have demonstrated good activity in neutralizing free radicals, which is crucial in preventing oxidative stress-related diseases .

Chelating Activity

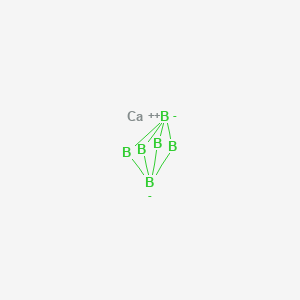

Certain amide compounds created from 2-Methyl-6-phenylaniline act as metal chelating ligands with Fe2+ ions. This property is significant in the field of bioinorganic chemistry, where chelating agents are used to sequester metal ions for various applications .

Antimicrobial Activity

Phenylalanine derivatives, including those derived from 2-Methyl-6-phenylaniline, have been reported to possess antimicrobial properties. These compounds can be designed to target specific microbial strains, offering a pathway for the development of new antibiotics .

Pharmaceutical Applications

The structural motif of 2-Methyl-6-phenylaniline is found in various pharmaceutical compounds. Its derivatives can be functionalized to create biologically active molecules that can serve as leads in drug discovery, particularly in the development of antimalarial, anti-HIV, and anti-inflammatory medications .

Industrial Chemistry

2-Methyl-6-phenylaniline can serve as a precursor in the synthesis of complex organic compounds used in industrial chemistry. Its derivatives can be employed in the creation of dyes, pigments, and other materials that require stable aromatic compounds .

Medicinal Chemistry

In medicinal chemistry, 2-Methyl-6-phenylaniline derivatives can be used to synthesize compounds with potential therapeutic effects. The versatility of this compound allows for the exploration of new treatments for various diseases by modifying its structure to enhance biological activity .

Bioactive Compound Synthesis

Finally, 2-Methyl-6-phenylaniline can be used in the synthesis of bioactive compounds. These compounds can be tailored to exhibit specific pharmacological activities, making them valuable in the study of biological systems and the development of new drugs .

属性

IUPAC Name |

2-methyl-6-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRUIXLRNRHYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345261 | |

| Record name | 2-amino-3-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-[1,1'-biphenyl]-2-amine | |

CAS RN |

14294-33-8 | |

| Record name | 2-amino-3-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。